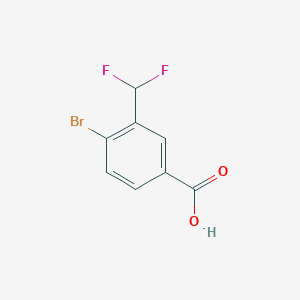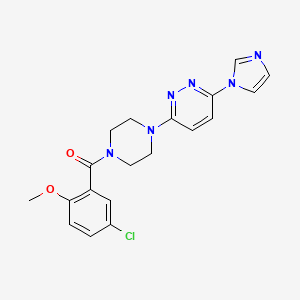
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the corresponding substituted acetophenone with 4-(1H-imidazol-1-yl)benzaldehyde in the presence of a base . The reaction is typically monitored by thin-layer chromatography (TLC) and the product is purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the carbonyl group can be confirmed by a sharp peak in the FT-IR spectrum at around 1660 cm−1, indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis
The compound, due to the presence of the imidazole ring, is likely to participate in a variety of chemical reactions. Imidazole rings are known to show both acidic and basic properties, making them amphoteric in nature . They are also known to form various derivatives that show a wide range of biological activities .Scientific Research Applications
Antimicrobial Activity
Imidazole, a core component of this compound, has been shown to exhibit antimicrobial activity. This makes it a potential candidate for the development of new antimicrobial drugs .
Anti-inflammatory Activity
Imidazole derivatives have been reported to show anti-inflammatory activity. This suggests that our compound could potentially be used in the treatment of inflammatory conditions .
Antitumor Activity
Imidazole derivatives have also been associated with antitumor activity, indicating a potential use of this compound in cancer treatment .
Antidiabetic Activity
Imidazole derivatives have been reported to exhibit antidiabetic activity. This suggests a potential application of this compound in the treatment of diabetes .
Antiviral Activity
Imidazole derivatives have shown antiviral properties, suggesting a potential use of this compound in the development of antiviral drugs .
Antidepressant Activity
Pyridazine, another core component of this compound, has been associated with antidepressant activity. This suggests a potential application of this compound in the treatment of depression .
Mechanism of Action
Safety and Hazards
Future Directions
Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. The development of new drugs containing the imidazole ring is a current area of interest due to the broad range of biological activities these compounds can exhibit .
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-28-16-3-2-14(20)12-15(16)19(27)25-10-8-24(9-11-25)17-4-5-18(23-22-17)26-7-6-21-13-26/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNZRZDBPVMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

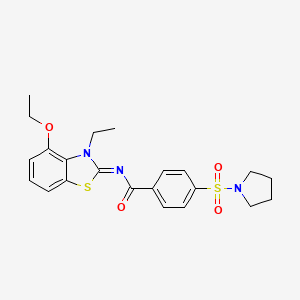

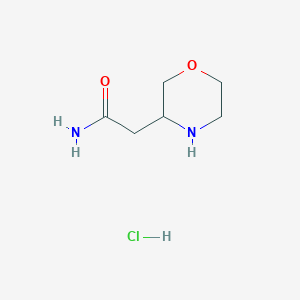
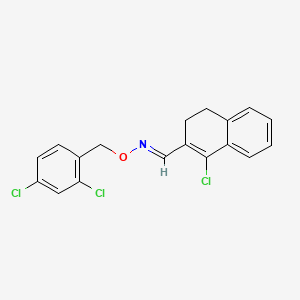
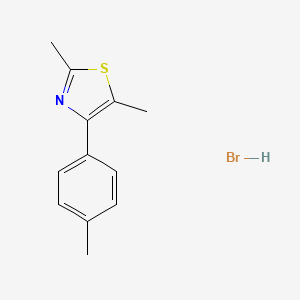
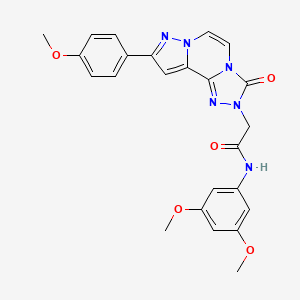
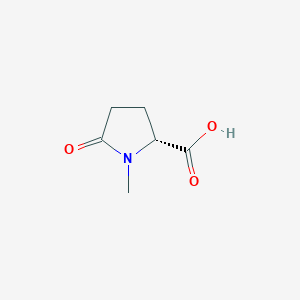
![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)
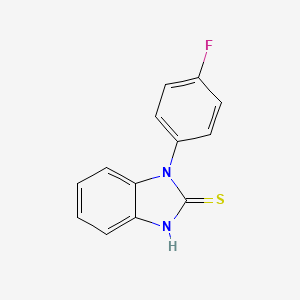
![2-[4-(Difluoromethyl)-3-methylpyrazol-1-yl]benzoic acid](/img/structure/B2667627.png)
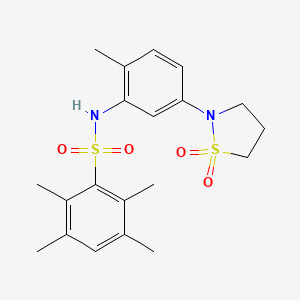
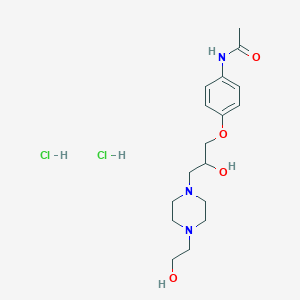
![3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2667630.png)
